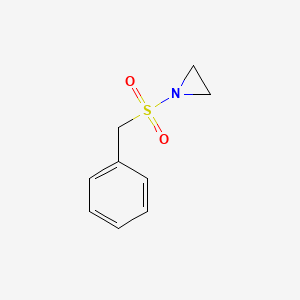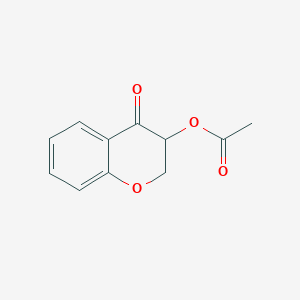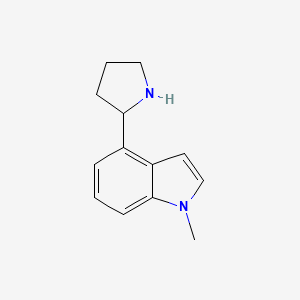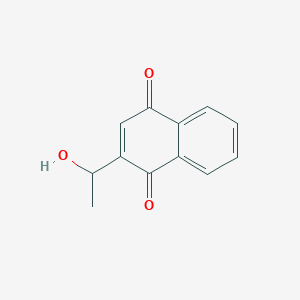
N-Methyl-N-(quinolin-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(quinolin-3-ylmethyl)ethanamine is an organic compound that belongs to the class of quinoline derivatives. It has the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a quinoline ring attached to an ethanamine moiety through a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine typically involves the reaction of quinoline-3-carbaldehyde with N-methylethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Quinoline-3-carbaldehyde} + \text{N-methylethanamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(quinolin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions at the quinoline ring or the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Methyl-N-(quinolin-3-ylmethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(quinolin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-ethylamine: A simpler amine with a similar structure but lacking the quinoline ring.
Quinoline: The parent compound of quinoline derivatives, lacking the ethanamine moiety.
N-Methylquinolinium: A related compound with a methyl group attached to the nitrogen of the quinoline ring.
Uniqueness
N-Methyl-N-(quinolin-3-ylmethyl)ethanamine is unique due to the presence of both the quinoline ring and the ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H16N2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-methyl-N-(quinolin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H16N2/c1-3-15(2)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,3,10H2,1-2H3 |
Clé InChI |
XJEHXEGHLHUVAA-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


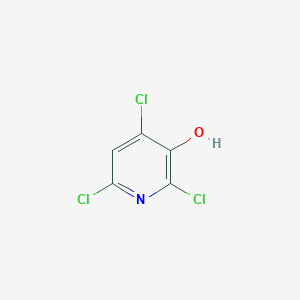

![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
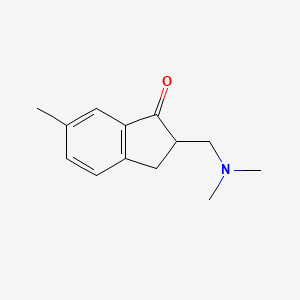
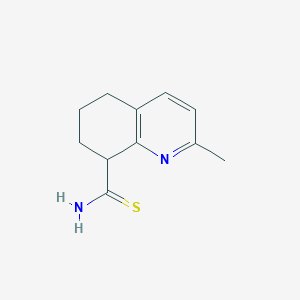
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)
